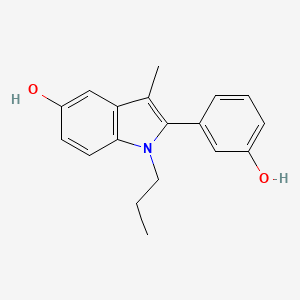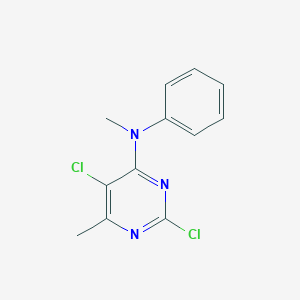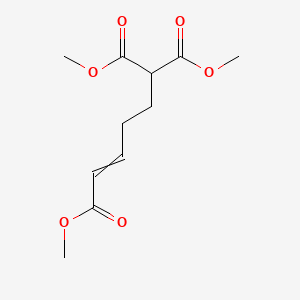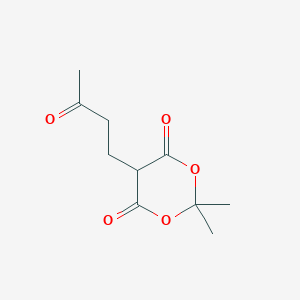![molecular formula C16H21N B14361912 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline CAS No. 91706-90-0](/img/no-structure.png)
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are characterized by a benzene ring fused to a pyridine ring. This particular compound is a hexahydro derivative, indicating that it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline can be achieved through various methods. One common approach involves the cyclocondensation of 2-(2-cyano-1,2-diphenylethyl)quinuclidin-3-one in the presence of sulfuric acid. This reaction leads to an intramolecular phenylation instead of lactam formation. The cyclic product is then hydrogenated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its industrial production.
化学反应分析
Types of Reactions
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
科学研究应用
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
This compound is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
属性
| 91706-90-0 | |
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC 名称 |
12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-5-14-13(4-1)6-9-15-7-3-8-16(14,15)10-11-17-12-15/h1-2,4-5,17H,3,6-12H2 |
InChI 键 |
GCHIVQLZXILJQO-UHFFFAOYSA-N |
规范 SMILES |
C1CC23CCC4=CC=CC=C4C2(C1)CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)





